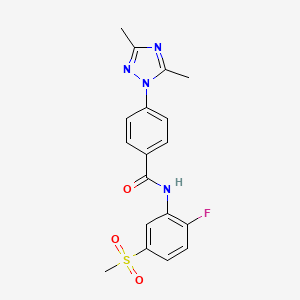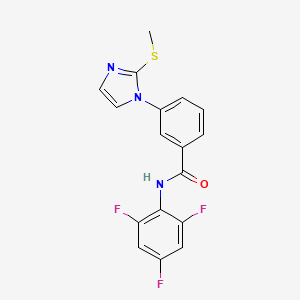![molecular formula C18H24N4O3 B6622730 N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B6622730.png)
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a fascinating compound with a structure that combines diverse functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. Initial steps might include the formation of oxolane and pyrazole derivatives, followed by coupling reactions under controlled conditions to form the final compound. Careful attention to stereochemistry is crucial, as the specific (2R,3S) configuration plays a significant role in the compound's properties.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry or the use of automated reactors can be employed to streamline the synthesis process and reduce costs.
化学反应分析
Types of Reactions
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can undergo various types of reactions, including:
Oxidation: : The oxolane ring and pyrazole moiety might be susceptible to oxidation under specific conditions.
Reduction: : Reduction reactions could target the nitrogen or oxygen atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophilic reagents for substitution reactions. Reaction conditions typically involve controlling the temperature, pH, and solvent environment to achieve the desired transformation.
Major Products Formed
Depending on the reaction conditions, major products formed from these reactions can vary. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different alkyl or aryl groups.
科学研究应用
Chemistry: : Its unique structure allows it to act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in various reactions.
Biology: : In biological studies, this compound has shown promise as a molecular probe due to its ability to interact with specific biomolecules.
Medicine: : There is ongoing research into its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: : The compound’s properties make it suitable for use in materials science, where it can be incorporated into polymers or other advanced materials.
作用机制
The mechanism by which N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide exerts its effects involves binding to specific molecular targets. For instance, in biological systems, it might interact with enzymes or receptors, modulating their activity through non-covalent interactions such as hydrogen bonding, van der Waals forces, or hydrophobic effects. The precise molecular pathways affected depend on the context of its application.
相似化合物的比较
Compared to other similar compounds, N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide stands out due to its unique combination of functional groups and stereochemistry. Some similar compounds include:
N-[(2R,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide: : Differs in stereochemistry.
N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide: : Also varies in stereochemistry.
2-(1,3,5-trimethylpyrazol-4-yl)-N-(2-(pyridin-3-yl)oxolan-3-yl)acetamide: : Lacks the methoxy group on the pyridine ring.
N-(3-(1H-pyrazol-4-yl)pyridin-2-yl)acetamide: : Simplified structure with fewer functional groups.
Let me know if you need more specific details or further exploration on any of these points. Happy to dive deeper!
属性
IUPAC Name |
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-11-14(12(2)22(3)21-11)9-16(23)20-15-7-8-25-18(15)13-5-6-17(24-4)19-10-13/h5-6,10,15,18H,7-9H2,1-4H3,(H,20,23)/t15-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQQCQBNJGUSNJ-MAUKXSAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2CCOC2C3=CN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)CC(=O)N[C@H]2CCO[C@@H]2C3=CN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,4-dimethylbenzamide](/img/structure/B6622680.png)

![N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B6622693.png)
![3-[[4-(1-Benzothiophen-3-yl)-1,3-thiazol-2-yl]methyl]imidazolidine-2,4-dione](/img/structure/B6622694.png)
![N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B6622698.png)
![N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6622702.png)
![2-hydroxy-2-methyl-N-[1-[3-(trifluoromethyl)phenyl]piperidin-4-yl]propanamide](/img/structure/B6622719.png)

![1-Methyl-2-[(4-methylsulfonylphenyl)methylsulfanyl]benzimidazole](/img/structure/B6622734.png)
![(6-Chloro-2,3-dihydro-1,4-benzothiazin-4-yl)-[4-(3,5-dimethyl-1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B6622738.png)

